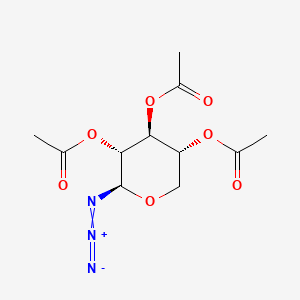

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is a chemical compound with the empirical formula C11H15N3O7 . It is a slightly beige fine crystalline powder .

Molecular Structure Analysis

The molecular weight of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is 301.25 g/mol . It has a complex structure with 21 heavy atoms, 4 defined atom stereocenters, and 1 undefined bond stereocenter .Physical And Chemical Properties Analysis

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide has a density of approximately 1.3759 (rough estimate), a melting point of 84°C, and a boiling point of 442.39°C (rough estimate) . It also has a topological polar surface area of 103 .Scientific Research Applications

Synthesis of Antiviral Drugs

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is utilized in the synthesis of certain antiviral drugs. Its role as a biomedical reagent is crucial in pharmacological research, where it contributes to developing treatments for viral infections .

Glycosylation Reactions

This compound serves as an organic condensation reagent for N- and S- glycosylation reactions. These reactions are essential for synthesizing various glycoconjugates, which have significant biological and medicinal applications .

Oligosaccharide Synthesis

It is an important building block for both solution- and solid-phase synthesis of oligosaccharides. Oligosaccharides have diverse functions in biological systems and are used in research related to cell signaling, immune response, and pathogen detection .

Natural Product Synthesis

The compound is involved in synthesizing natural products, including cyclopropanated carbohydrates and other complex molecules with potential therapeutic properties .

Antimicrobial Research

A new class of d-xylopyranosides containing a quaternary ammonium aglycone has been synthesized using this compound. These molecules have shown antimicrobial activity, which is significant for developing new antimicrobial agents .

Construction of Glycosides and Oligosaccharides

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is indispensable in constructing glycosides and oligosaccharides through a substitution process that replaces hydroxyl groups on sugar molecules with azide groups .

Safety and Hazards

properties

IUPAC Name |

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAJKBXVWKPVDF-LMLFDSFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369332 |

Source

|

| Record name | ST50306943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide | |

CAS RN |

53784-33-1 |

Source

|

| Record name | ST50306943 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)